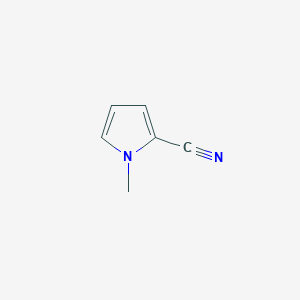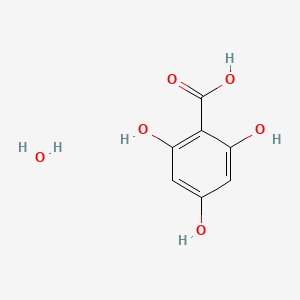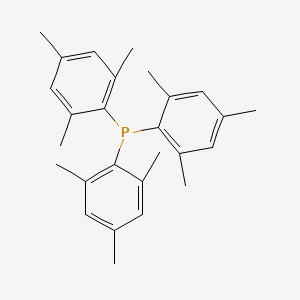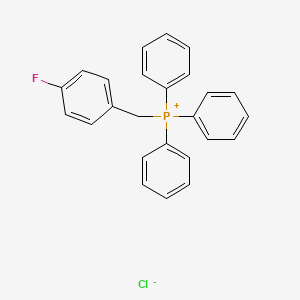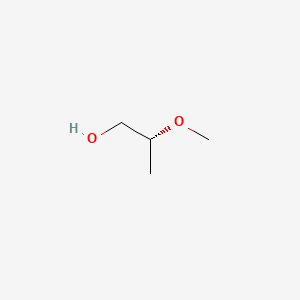
Cloruro de 2,5-dibromobenzenosulfonilo
Descripción general
Descripción
2,5-Dibromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Br2ClO2S. It is a derivative of benzenesulfonyl chloride, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
2,5-Dibromobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives and as a building block in the synthesis of complex molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction context.
Mode of Action
2,5-Dibromobenzenesulfonyl chloride is an organic compound that is often used as a reagent in chemical reactions . It can react with various substrates to form new compounds. For example, it has been used to synthesize 1,1-dimethylethyl (2S,4R)-4-{[(2,5-dibromophenyl)sulfonyl]amino}-2-methyl-1-pyrrolidinecarboxylate and 1-benzyl-2-(2,5-dibromophenyl)indole .
Result of Action
The molecular and cellular effects of 2,5-Dibromobenzenesulfonyl chloride’s action would depend on the specific reaction it is involved in. As a reagent, it contributes to the formation of new compounds with potentially diverse effects .
Action Environment
The action, efficacy, and stability of 2,5-Dibromobenzenesulfonyl chloride are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be between 69-73 °C , suggesting that it is stable under normal room temperature but can change state under elevated temperatures.
Análisis Bioquímico
Biochemical Properties
2,5-Dibromobenzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of sulfonamide bonds. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can react with amines to form stable sulfonamide linkages. This reactivity is utilized in the modification of proteins and peptides, allowing for the study of enzyme mechanisms and protein-protein interactions. The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of 2,5-Dibromobenzenesulfonyl chloride on various types of cells and cellular processes are significant. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with amines allows it to alter the activity of key regulatory proteins, potentially affecting cellular responses to external stimuli. Additionally, 2,5-Dibromobenzenesulfonyl chloride can impact gene expression by modifying transcription factors and other DNA-binding proteins .
Molecular Mechanism
At the molecular level, 2,5-Dibromobenzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amines, forming stable sulfonamide bonds. This reaction can inhibit or activate enzymes by modifying their active sites or regulatory domains. The compound can also alter gene expression by modifying transcription factors, thereby influencing the transcriptional activity of specific genes. These molecular interactions are critical for understanding the compound’s biochemical properties and its applications in research .
Dosage Effects in Animal Models
The effects of 2,5-Dibromobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings are essential for determining safe and effective dosages for research and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,5-Dibromobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound’s reactivity with amines allows it to bind to specific proteins, facilitating its transport to various cellular compartments. This distribution is essential for understanding the compound’s localization and accumulation within cells, which can impact its biochemical properties and effects on cellular function .
Subcellular Localization
The subcellular localization of 2,5-Dibromobenzenesulfonyl chloride is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on local biomolecules. This localization is crucial for understanding the compound’s activity and function within different cellular contexts. The ability to target specific subcellular regions makes 2,5-Dibromobenzenesulfonyl chloride a valuable tool in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenesulfonyl chloride can be synthesized through the bromination of benzenesulfonyl chloride. The process involves the reaction of benzenesulfonyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods: In industrial settings, the production of 2,5-dibromobenzenesulfonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions with aryl or alkyl halides to form biaryl or diaryl compounds.
Reduction Reactions: The compound can be reduced to 2,5-dibromobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products like 2,5-dibromobenzenesulfonamides, 2,5-dibromobenzenesulfonates, and 2,5-dibromobenzenesulfonyl thiols.
Coupling Reactions: Biaryl or diaryl compounds.
Reduction Reactions: 2,5-dibromobenzenesulfonamide.
Comparación Con Compuestos Similares
2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms at the 2 and 4 positions.
Benzenesulfonyl chloride: The parent compound without bromine substitutions.
2,5-Dichlorobenzenesulfonyl chloride: Chlorine atoms instead of bromine at the 2 and 5 positions.
Uniqueness: 2,5-Dibromobenzenesulfonyl chloride is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific synthetic applications. The bromine atoms also influence the compound’s electronic properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
2,5-dibromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMPLIWURYRGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372103 | |
| Record name | 2,5-Dibromobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23886-64-8 | |
| Record name | 2,5-Dibromobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromobenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


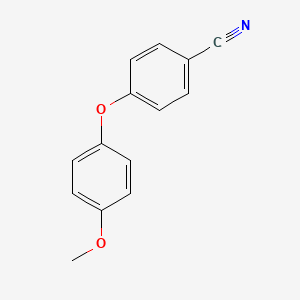
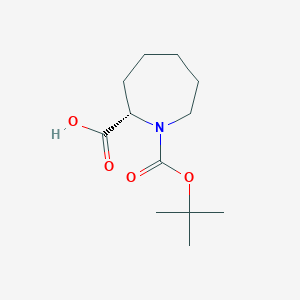

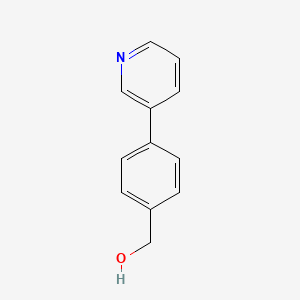


![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)
